molecular formula C19H24N2O5S B2497403 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034267-16-6

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2497403
CAS No.: 2034267-16-6
M. Wt: 392.47
InChI Key: KABYPDKMGSKZNA-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound characterized by three key structural motifs:

A 2-oxopyridin-1(2H)-yl (pyridinone) ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 6, respectively.

A propanamide backbone linking the pyridinone moiety to a phenyl group.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-14-12-16(26-2)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-17(8-5-15)27(3,24)25/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABYPDKMGSKZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves a series of steps:

  • Formation of Pyridine Derivative: : The initial step involves synthesizing the 4-methoxy-6-methyl-2-oxopyridine, typically achieved through a sequence of condensation reactions under controlled temperatures.

  • Alkylation: : The pyridine derivative is then alkylated using ethylene bromide, facilitated by a base like potassium carbonate in an aprotic solvent.

  • Amidation: : The alkylated product undergoes a reaction with 3-(4-(methylsulfonyl)phenyl)propanoic acid using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production scales up these reactions using flow chemistry to manage heat and reaction times more efficiently. Each step is monitored for purity using HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the aromatic ring can undergo oxidation, forming a hydroxyl group.

  • Reduction: : The oxopyridinyl moiety can be reduced to a dihydropyridine under hydrogenation conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, hydrogen in the presence of palladium.

  • Substituting Agents: : Alkyl halides, aryl halides under conditions like SNAr (nucleophilic aromatic substitution).

Major Products Formed

  • Oxidized Products: : Hydroxyl derivatives of the original compound.

  • Reduced Products: : Dihydropyridine analogs.

  • Substituted Products: : Varied functionalized derivatives depending on the substituting reagent.

Scientific Research Applications

This compound finds utility across diverse scientific fields:

  • Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential bioactivity and interactions with cellular pathways.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

  • Industry: : Used in materials science for developing new polymers and other synthetic materials.

Mechanism of Action

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide works primarily by interacting with molecular targets in biological systems:

  • Molecular Targets: : Enzymes, particularly those involved in inflammation pathways, and receptor sites.

  • Pathways: : Modulates enzymatic activity, leading to downstream effects that can influence cellular responses like inflammation reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs identified in the evidence, focusing on molecular features, physicochemical properties, and biological activity:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Biological Activity Source
N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide C₁₉H₂₄N₂O₅S 4-Methoxy-6-methyl-pyridinone, 4-(methylsulfonyl)phenyl Not reported Not reported Not reported N/A
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) C₂₂H₂₈N₂O₂ Piperidine-ethoxy, phenyl 116.8–117.8 61.9 Not specified
N-(2-Hydroxyethyl)-3-(3-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)benzamide (42) C₂₃H₂₂N₄O₄S Imidazopyridazine, 4-(methylsulfonyl)phenyl Not reported 46 Antiplasmodial hit
(R)-2-(4-Isobutylphenyl)-N-(methylsulfonyl)propanamide C₁₅H₂₂N₂O₃S Isobutylphenyl, methylsulfonyl on amide nitrogen Not reported Not reported Not specified
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide C₁₀H₁₀N₂O₃ Oxazolone ring, propanamide Not reported 10–18* Immunoproteasome inhibition

Key Structural and Functional Comparisons

Pyridinone vs. Heterocyclic Moieties: The target compound’s pyridinone ring (a lactam) contrasts with the imidazopyridazine in Compound 42 and the oxazolone in ’s compound . Lactams like pyridinone are known for hydrogen-bonding interactions, which may influence target binding compared to fused heterocycles (e.g., imidazopyridazine).

Sulfonyl Group Positioning: The target’s 4-(methylsulfonyl)phenyl group differs from Compound 42’s methylsulfonylphenyl attached to a heterocycle.

Amide Linkage Variations :

  • The target’s propanamide backbone is shared with Compound 12f but differs from the benzamide in Compound 42 . Propanamides may offer greater conformational flexibility compared to rigid aromatic amides.

Physicochemical Properties :

  • Compound 12f exhibits a moderate melting point (116.8–117.8°C) and yield (61.9%), suggesting stability under synthesis conditions . In contrast, Compound 42’s lower yield (46%) highlights challenges in isolating imidazopyridazine derivatives .

Biological Activity: Compound 42’s antiplasmodial activity correlates with its imidazopyridazine core, a scaffold known for kinase inhibition . The target compound’s pyridinone and sulfonyl groups may similarly target proteases or inflammatory pathways, though specific data are lacking.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyridine derivative and a propanamide moiety, characterized by the following structural elements:

  • Pyridine Ring : Substituted with methoxy and methyl groups.
  • Propanamide Backbone : Linked to a phenyl group containing a methylsulfonyl substituent.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₄S
Molecular Weight318.33 g/mol
CAS Number1903699-63-7

The primary mechanism of action for this compound is its role as an inhibitor of histone methyltransferase EZH2 . EZH2 is crucial for gene silencing through methylation of histone proteins, and its inhibition can potentially reverse the epigenetic silencing of tumor suppressor genes. This mechanism positions the compound as a promising candidate for anticancer therapies.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated IC₅₀ values in the nanomolar range against several cancer cell lines, suggesting potent anticancer activity.

Case Studies

  • EZH2 Inhibition :
    • A study highlighted that this compound effectively competes with substrates at the active site of EZH2, inhibiting its methyltransferase activity.
  • Antiproliferative Effects :
    • In cell line assays, the compound was found to significantly reduce cell viability in MDA-MB-435 cells, showcasing its potential as an effective therapeutic agent against breast cancer .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological properties:

  • Synthesis : Multi-step organic reactions are employed to synthesize this compound, emphasizing the importance of controlling reaction conditions to achieve high yields and purity.
  • Biological Evaluation : Various assays have been conducted to assess the compound's cytotoxicity and mechanism of action, revealing promising results in reversing drug resistance mechanisms in cancer cells .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepSolventCatalyst/Temp.Yield (%)Purity (HPLC)
Amide couplingDMFEDC/HOBt, 60°C72>95%
CyclizationTHFHCl, reflux6590%

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify methoxy (δ\delta 3.8–4.0 ppm), methylsulfonyl (δ\delta 3.1 ppm), and pyridinone carbonyl (δ\delta 165–170 ppm) groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 447.18) .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) .

Q. Table 2: Expected Spectral Peaks for Key Functional Groups

Group1^1H NMR (ppm)13^13C NMR (ppm)
4-Methoxy3.85 (s, 3H)55.2
Methylsulfonyl3.10 (s, 3H)44.5
Pyridinone carbonyl-168.7

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer: Contradictory bioactivity data (e.g., IC50_{50} variations in anti-inflammatory assays) may arise from:

  • Assay conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or serum concentrations .
  • Solubility issues : Use DMSO stocks <0.1% to avoid cytotoxicity artifacts .
  • Orthogonal validation : Confirm activity via ELISA (protein quantification) and qPCR (gene expression) alongside initial screening .

Advanced: What computational strategies predict the compound’s reactivity and stability?

Answer:

  • Reaction path searches : Density Functional Theory (DFT) calculates transition states for hydrolysis or oxidation pathways .
  • Molecular dynamics (MD) : Simulates solubility in aqueous buffers (e.g., PBS) to guide formulation .
  • Software tools : Gaussian 16 (DFT) and GROMACS (MD) are widely used .

Basic: What are key considerations in designing biological assays for therapeutic potential?

Answer:

  • Dose-response curves : Test 0.1–100 µM ranges to identify IC50_{50} values without off-target effects .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Positive controls : Include reference compounds (e.g., celecoxib for COX-2 inhibition assays) .

Advanced: How can solubility and bioavailability be optimized without altering the pharmacophore?

Answer:

  • Prodrug design : Introduce phosphate esters at the pyridinone oxygen for enhanced aqueous solubility .
  • Formulation excipients : Use cyclodextrins or lipid nanoparticles to improve oral absorption .
  • Salt formation : Convert the free base to a hydrochloride salt for crystalline stability .

Notes

  • Methodological rigor and cross-validation are emphasized to address data contradictions.
  • Computational and experimental integration is critical for advancing research on this compound.

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